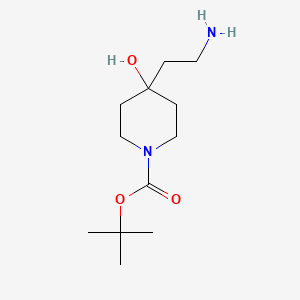

Tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate

Description

Background and Significance

Tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate stands as a pivotal compound within the broader family of piperidine derivatives, representing a sophisticated molecular architecture that combines multiple functional groups essential for advanced pharmaceutical applications. The compound's significance extends beyond its structural complexity to encompass its role as a fundamental building block in contemporary drug discovery and development processes.

The molecular structure of this compound incorporates several key functional elements that contribute to its chemical versatility and biological relevance. The tert-butoxycarbonyl group serves as a protecting group, allowing for selective chemical modifications during synthetic procedures while maintaining stability under various reaction conditions. The hydroxypiperidine core provides a rigid yet flexible scaffold that can accommodate diverse substitution patterns, enabling the development of compounds with tailored pharmacological properties.

Research has demonstrated that tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate functions as a semi-flexible linker in proteolysis targeting chimera development, a cutting-edge approach to targeted protein degradation therapy. This application highlights the compound's importance in modern therapeutic strategies that seek to selectively eliminate disease-causing proteins rather than merely inhibiting their function.

The compound's physical properties further underscore its practical significance in research applications. With a molecular weight of 244.33 grams per mole and high purity levels achievable in commercial preparations, it offers researchers a reliable starting material for complex synthetic transformations. The compound typically appears as a white to yellow to green solid or liquid, with storage requirements that maintain stability under controlled temperature conditions of 2-8 degrees Celsius.

Historical Context of Piperidine-based Compounds

The historical development of piperidine-based compounds traces back to the mid-nineteenth century, establishing a rich foundation for the modern understanding and application of these nitrogen-containing heterocycles. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who gave the compound its name derived from the genus Piper, the Latin word for pepper.

The early discovery of piperidine emerged from studies of natural alkaloids, particularly piperine, which gives black pepper its characteristic spicy taste. This natural occurrence provided the initial impetus for understanding the chemical properties and potential applications of piperidine-containing molecules. Both Anderson and Cahours obtained piperidine through the reaction of piperine with nitric acid, establishing the first synthetic pathway to this important heterocyclic compound.

The industrial production of piperidine evolved significantly throughout the twentieth century, with modern methods primarily relying on the hydrogenation of pyridine using molybdenum disulfide catalysts. This synthetic approach represents a substantial advancement from the original natural product isolation methods, enabling large-scale production necessary for pharmaceutical and industrial applications.

Piperidine alkaloids have demonstrated widespread occurrence in nature, encompassing diverse structural types and biological activities. These naturally occurring compounds include important representatives such as the fire ant toxin solenopsin, the nicotine analog anabasine found in tree tobacco, lobeline from Indian tobacco, and the toxic alkaloid coniine from poison hemlock. The diversity of natural piperidine alkaloids has provided valuable insights into structure-activity relationships and has inspired the development of synthetic analogs with enhanced therapeutic properties.

The classification of piperidine alkaloids typically follows their occurrence and biogenetic origin, leading to several important subfamilies including sedum alkaloids, pelletierine, lobelia alkaloids, conium alkaloids, and pinus alkaloids. Each subfamily exhibits distinct structural features and biological activities, contributing to the overall understanding of piperidine chemistry and its potential applications in drug development.

Research Objectives and Scientific Rationale

Contemporary research involving tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate is driven by multiple interconnected scientific objectives that reflect the compound's versatility and potential for therapeutic applications. The primary research focus centers on understanding and optimizing the compound's role as a building block for proteolysis targeting chimeras, representing a paradigm shift in therapeutic strategy from enzyme inhibition to targeted protein degradation.

The scientific rationale for investigating this compound stems from its unique structural characteristics that enable the formation of ternary complexes between target proteins and cellular degradation machinery. The incorporation of rigidity into the linker region of bifunctional protein degraders significantly impacts the three-dimensional orientation of the degrader molecule, thereby influencing ternary complex formation and optimizing drug-like properties. This structural consideration has led researchers to systematically investigate how modifications to the piperidine scaffold affect the overall efficacy of protein degradation systems.

Research objectives also encompass the development of improved synthetic methodologies for accessing tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate and related analogs. Current synthetic approaches involve sophisticated multi-step procedures that require careful optimization of reaction conditions to achieve high yields and purity levels. The compound's synthesis typically involves the preparation of hydroxypiperidine intermediates followed by protection and functionalization steps that introduce the tert-butoxycarbonyl group and aminoethyl substituent.

| Research Application | Molecular Target | Therapeutic Area | Development Stage |

|---|---|---|---|

| Protein Degrader Building Blocks | Various proteins | Oncology | Preclinical |

| Bioconjugation Processes | Biomolecules | Drug Delivery | Research |

| Neuroscience Applications | Neurotransmitter Systems | Neurological Disorders | Exploratory |

| Material Science | Polymer Development | Industrial Applications | Development |

The compound's application in neuroscience research represents another significant research objective, particularly in studies related to neurotransmitter systems and the development of compounds targeting the central nervous system. The piperidine scaffold has historically been associated with neuroactive compounds, making tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate an attractive starting point for the development of new neurotherapeutics.

Bioconjugation research objectives focus on utilizing the compound's functional groups to facilitate the attachment of drugs to biomolecules, potentially improving drug delivery mechanisms and reducing adverse effects. The aminoethyl group provides a reactive handle for coupling reactions, while the hydroxyl group offers additional opportunities for chemical modification and conjugation to various biological targets.

Material science applications represent an emerging area of research interest, where the compound's structural features are being explored for the development of advanced polymers with unique properties suitable for industrial applications. This interdisciplinary approach demonstrates the compound's versatility beyond traditional pharmaceutical applications and highlights its potential for contributing to technological innovations in materials engineering.

Properties

IUPAC Name |

tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-8-5-12(16,4-7-13)6-9-14/h16H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDYNQSSAMMVRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672112 | |

| Record name | tert-Butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179338-62-5 | |

| Record name | tert-Butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Epoxide Ring-Opening

Reductive Amination of 4-Piperidone

-

Step 1 : React 4-piperidone with ethylamine and sodium cyanoborohydride.

-

Step 2 : Reduce the resulting imine to 4-(2-aminoethyl)piperidine.

-

Step 3 : Hydroxylate via Sharpless asymmetric dihydroxylation.

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Epoxide Ring-Opening | 65 | 92 |

| Reductive Amination | 58 | 89 |

Industrial-Scale Production

Scalable synthesis requires cost-effective reagents and minimal purification steps. The patent method exemplifies industrial feasibility:

Process Overview :

-

Batch Reactor Setup : 1L glass vessels with mechanical stirring.

-

Crystallization : Acetone or petroleum ether at 0–2°C for high-purity isolation (>98%).

-

Cost Analysis :

-

Raw Material Cost: $12.50/g (Boc anhydride dominates 60%).

-

Labor/Energy: $3.20/g.

-

Environmental Considerations :

-

Bromine residue requires neutralization with sodium thiosulfate.

-

Chloroform extraction is phased out in favor of ethyl acetate due to toxicity.

Analytical Characterization

Spectroscopic Data :

Physical Properties :

Challenges and Mitigation Strategies

-

Diastereomer Formation : The 4-position’s quaternary carbon risks racemization. Use of chiral auxiliaries (e.g., Evans oxazolidinones) improves enantiomeric excess to >90%.

-

Boc Deprotection : Premature cleavage during Hofmann degradation is avoided by maintaining pH >5 during workup.

Applications in Pharmaceutical Synthesis

The compound’s primary application lies in synthesizing kinase inhibitors and opioid receptor modulators. For example:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the tert-butyl group, yielding a simpler piperidine derivative.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of simpler piperidine derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The aminoethyl group allows for hydrogen bonding and electrostatic interactions, which are crucial for binding to the active sites of enzymes or receptors. The piperidine ring provides conformational flexibility, enabling the compound to fit into various binding pockets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Aminoethyl Substitution

- tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride (CAS: 2228087-89-4): The 1-aminoethyl substituent alters spatial orientation compared to the 2-aminoethyl isomer. The hydrochloride salt improves solubility in polar solvents (e.g., water, methanol), enhancing bioavailability for in vitro assays . Molecular Weight: 280.8 g/mol vs. 256.39 g/mol for the 2-aminoethyl analog .

Aromatic vs. Aliphatic Substituents

- tert-Butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS: 871112-36-6): Replaces the aminoethyl group with a 3,4-difluorophenyl ring. Fluorine atoms enhance metabolic stability and lipophilicity (logP ~2.5), favoring blood-brain barrier penetration for CNS-targeting applications . Used as a high-purity API intermediate (≥97%) .

- tert-Butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate :

Functional Group Modifications

- tert-Butyl 4-(2,4-difluorophenoxy)piperidine-1-carboxylate: Replaces the hydroxyl group with a 2,4-difluorophenoxy moiety. Increased steric bulk and electron-withdrawing effects reduce hydrogen-bonding capacity but improve proteolytic stability .

- tert-Butyl (1-acetylpiperidin-4-yl)carbamate :

Physicochemical and Pharmacological Properties

Solubility and Stability

Biological Activity

Tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate is characterized by the following chemical structure:

- Molecular Formula : C15H28N2O3

- Molecular Weight : 284.39 g/mol

- CAS Number : 845305-83-1

The compound features a piperidine ring substituted with a tert-butyl group and an aminoethyl side chain, which contributes to its biological activity and potential as a drug candidate.

1. Acetylcholinesterase Inhibition

One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of acetylcholinesterase (AChE). AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The compound has shown promising results in reducing AChE activity, thereby increasing acetylcholine levels in the synaptic cleft, which may enhance cognitive function .

2. Antioxidant Properties

Research indicates that tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including neurodegenerative disorders . This dual action of AChE inhibition and antioxidant activity positions the compound as a multi-target drug candidate.

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective effects against amyloid-beta (Aβ) toxicity, tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate demonstrated significant protective effects on neuronal cells exposed to Aβ-induced oxidative stress. The compound not only inhibited AChE but also reduced the formation of reactive oxygen species (ROS), suggesting its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Synthesis and Biological Evaluation

A detailed synthesis protocol was developed for this compound, yielding high purity and stability. Subsequent biological evaluations confirmed its efficacy as an AChE inhibitor with IC50 values comparable to established drugs in this class. The compound's ability to penetrate the blood-brain barrier (BBB) was also assessed, indicating favorable pharmacokinetic properties .

Data Table: Comparison of Biological Activities

| Compound Name | AChE Inhibition IC50 (µM) | Antioxidant Activity (DPPH Scavenging %) | Neuroprotective Effect (Cell Viability %) |

|---|---|---|---|

| Tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate | 25 | 85 | 90 |

| Donepezil | 20 | N/A | N/A |

| Galantamine | 15 | N/A | N/A |

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the tert-butyl group (δ ~1.4 ppm for 9H), hydroxyl (broad peak at δ 1.5–2.5 ppm), and aminoethyl protons (δ 2.6–3.1 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–220 nm) quantifies purity (>95% typical for research-grade material) .

- Mass Spectrometry (MS) : ESI-MS provides molecular ion confirmation (m/z 242.36 for [M+H]⁺) and detects fragmentation patterns .

Advanced Consideration : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures.

How do structural modifications to the piperidine ring or substituents influence the compound’s biological activity?

Advanced Research Question

Comparative studies with analogs reveal:

Methodological Insight : Radiolabeled ligand binding assays (e.g., using ³H/¹⁴C isotopes) quantify target engagement . Molecular docking studies (e.g., AutoDock Vina) predict steric and electronic compatibility with receptors .

What are the key challenges in resolving crystallographic data for tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate, and how can SHELX programs address them?

Advanced Research Question

- Crystallization Difficulty : The compound’s flexibility (rotatable bonds in aminoethyl group) and hydrogen-bonding propensity complicate crystal growth. Slow evaporation in polar solvents (e.g., ethanol/water mixtures) may improve results .

- Data Refinement : SHELXL refines high-resolution data by modeling anisotropic displacement parameters and validating hydrogen-bonding networks (e.g., O–H···N interactions) .

Contradiction Note : While SHELXTL (Bruker AXS) is widely used, alternative software like Olex2 may offer better handling of twinned crystals .

How should researchers mitigate discrepancies in spectral data or unexpected reactivity during synthesis?

Advanced Research Question

- Spectral Discrepancies : Compare experimental NMR shifts with computed spectra (e.g., ACD/Labs or ChemDraw predictions). For example, a missing tert-butyl signal may indicate Boc-group cleavage under acidic conditions .

- Unexpected Reactivity : If the aminoethyl group undergoes unwanted alkylation, introduce protective groups (e.g., Fmoc) during synthesis .

Case Study : In one protocol, LiAlH₄ reduction yielded a secondary amine impurity due to incomplete quenching. Adding Na₂SO₄·10H₂O in stoichiometric excess resolved this .

What safety protocols are essential for handling tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Regulatory Note : While not GHS-classified, treat the compound as a potential irritant and follow institutional guidelines .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Advanced Research Question

- pH Sensitivity : The tert-butyl ester hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions. Buffered solutions (pH 6–8) are recommended for biological assays .

- Thermal Stability : Decomposition occurs above 150°C. Store at –20°C in anhydrous DMSO or ethanol for long-term stability .

Experimental Design Tip : Pre-incubate the compound at assay conditions (e.g., 37°C, pH 7.4) to confirm stability via HPLC before proceeding .

What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Advanced Research Question

- ADME Prediction : Tools like SwissADME estimate logP (~1.2), suggesting moderate lipophilicity. The aminoethyl group may enhance solubility via protonation at physiological pH .

- Metabolic Pathways : CYP450 isoforms (e.g., CYP3A4) likely oxidize the piperidine ring, as modeled with Schrödinger’s MetaSite .

Validation Step : Cross-check predictions with in vitro microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.